Cas no 132154-13-3 ((1R)-5-methoxy-2,3-dihydro-1H-inden-1-amine)

(1R)-5-methoxy-2,3-dihydro-1H-inden-1-amine Chemical and Physical Properties
Names and Identifiers
-
- (R)-5-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE
- (1R)-5-methoxy-2,3-dihydro-1H-inden-1-amine
- (1R)-5-METHOXYINDANYLAMINE
- (1R)-2,3-DIHYDRO-5-METHOXY-1H-INDEN-1-AMINE
- MFCD06762223
- N10956
- 132154-13-3
- EN300-3016952
-
- MDL: MFCD06762223
- Inchi: 1S/C10H13NO/c1-12-8-3-4-9-7(6-8)2-5-10(9)11/h3-4,6,10H,2,5,11H2,1H3/t10-/m1/s1
- InChI Key: BIYHMCGHGLLTIN-SNVBAGLBSA-N
- SMILES: O(C)C1C=CC2=C(C=1)CC[C@H]2N
Computed Properties
- Exact Mass: 163.099714038g/mol
- Monoisotopic Mass: 163.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 35.2Ų
Experimental Properties
- Color/Form: NA
- Density: 1.1±0.1 g/cm3
- Boiling Point: 279.0±40.0 °C at 760 mmHg
- Flash Point: 72.8±26.8 °C
(1R)-5-methoxy-2,3-dihydro-1H-inden-1-amine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
(1R)-5-methoxy-2,3-dihydro-1H-inden-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3016952-0.5g |
(1R)-5-methoxy-2,3-dihydro-1H-inden-1-amine |
132154-13-3 | 0.5g |
$834.0 | 2023-09-06 | ||
Enamine | EN300-3016952-0.05g |
(1R)-5-methoxy-2,3-dihydro-1H-inden-1-amine |
132154-13-3 | 0.05g |
$730.0 | 2023-09-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1790150-1g |
(R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine |
132154-13-3 | 98% | 1g |
¥9387.00 | 2024-08-09 | |
Chemenu | CM288268-1g |
(R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine |
132154-13-3 | 97% | 1g |
$837 | 2024-08-02 | |
Enamine | EN300-3016952-0.25g |
(1R)-5-methoxy-2,3-dihydro-1H-inden-1-amine |
132154-13-3 | 0.25g |
$799.0 | 2023-09-06 | ||
Enamine | EN300-3016952-2.5g |
(1R)-5-methoxy-2,3-dihydro-1H-inden-1-amine |
132154-13-3 | 2.5g |
$1812.0 | 2023-09-06 | ||
Enamine | EN300-3016952-5.0g |
(1R)-5-methoxy-2,3-dihydro-1H-inden-1-amine |
132154-13-3 | 5g |
$3571.0 | 2023-06-04 | ||
Enamine | EN300-3016952-5g |
(1R)-5-methoxy-2,3-dihydro-1H-inden-1-amine |
132154-13-3 | 5g |
$3571.0 | 2023-09-06 | ||
Enamine | EN300-3016952-1g |
(1R)-5-methoxy-2,3-dihydro-1H-inden-1-amine |
132154-13-3 | 1g |
$868.0 | 2023-09-06 | ||
Crysdot LLC | CD12153871-1g |
(R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine |
132154-13-3 | 97% | 1g |
$887 | 2024-07-18 |
(1R)-5-methoxy-2,3-dihydro-1H-inden-1-amine Related Literature
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Marianne R. Sommer,Lauriane Alison,Clara Minas,Elena Tervoort,Patrick A. Rühs,André R. Studart Soft Matter, 2017,13, 1794-1803
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
Additional information on (1R)-5-methoxy-2,3-dihydro-1H-inden-1-amine
Introduction to (1R)-5-methoxy-2,3-dihydro-1H-inden-1-amine (CAS No. 132154-13-3)
(1R)-5-methoxy-2,3-dihydro-1H-inden-1-amine, with the CAS number 132154-13-3, is a significant compound in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a chiral center at the 1-position, combined with a methoxy group and a dihydroindenyl backbone, makes it a versatile scaffold for medicinal chemists.
The compound belongs to the class of heterocyclic amines, which are widely studied for their biological activity. Heterocyclic compounds often exhibit a broad spectrum of pharmacological effects, making them valuable candidates for therapeutic intervention. The specific arrangement of functional groups in (1R)-5-methoxy-2,3-dihydro-1H-inden-1-amine contributes to its potential as a precursor in the synthesis of novel pharmaceutical agents.
Recent research has highlighted the importance of chiral compounds in drug design. The enantiomeric purity of (1R)-5-methoxy-2,3-dihydro-1H-inden-1-amine is crucial for its biological efficacy, as different enantiomers can exhibit distinct pharmacological profiles. Studies have shown that the (R)-configuration at the chiral center can significantly influence the binding affinity and metabolic stability of the compound.
In the context of modern drug discovery, (1R)-5-methoxy-2,3-dihydro-1H-inden-1-amine has been explored as a key intermediate in the synthesis of more complex molecules. Its structural framework allows for modifications at multiple positions, enabling the development of derivatives with enhanced pharmacological properties. For instance, researchers have investigated its potential as a building block for kinase inhibitors, which are critical in treating various cancers and inflammatory diseases.
The methoxy group in (1R)-5-methoxy-2,3-dihydro-1H-inden-1-amine plays a pivotal role in modulating its biological activity. This functional group can participate in hydrogen bonding interactions with biological targets, thereby influencing the compound's binding affinity and selectivity. Additionally, the dihydroindenyl core provides a rigid scaffold that can be further functionalized to improve solubility and bioavailability.
Advances in computational chemistry have enabled more efficient virtual screening and molecular modeling studies involving (1R)-5-methoxy-2,3-dihydro-1H-inden-1-amine. These techniques have been instrumental in identifying promising derivatives with optimized pharmacokinetic profiles. By leveraging machine learning algorithms and quantum mechanical calculations, researchers can predict the biological activity of novel analogs with high accuracy.
The synthesis of (1R)-5-methoxy-2,3-dihydro-1H-inden-1-amine has been refined through various organic transformations. Common methods include asymmetric hydrogenation and nucleophilic substitution reactions, which allow for precise control over stereochemistry. The development of catalytic systems that promote enantioselective reactions has been particularly valuable in achieving high yields of the desired enantiomer.
Pharmaceutical companies have shown interest in licensing or developing derivatives based on (1R)-5-methoxy-2,3-dihydro-1H-inden-1-am ine due to its potential therapeutic applications. Preclinical studies have demonstrated its efficacy in models of neurological disorders and cardiovascular diseases. These findings have spurred further investigation into its mechanism of action and potential clinical utility.
The future prospects for (1R)-5-methoxy -2,3-dihydro - 1 H - inden - 1 - am ine are promising, with ongoing research focusing on optimizing its synthetic routes and exploring new biological targets. Collaborative efforts between academia and industry are likely to accelerate the discovery and development of novel drugs based on this scaffold. As computational tools continue to evolve, the efficiency of hit identification and lead optimization will be significantly enhanced.
In summary, (b) 132154 - 13 - 3 represents a valuable compound with significant potential in pharmaceutical research. Its unique structural features and biological activity make it an attractive candidate for further development. With continued advancements in synthetic chemistry and computational methods, this molecule is poised to contribute to next-generation therapeutic agents that address unmet medical needs.
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